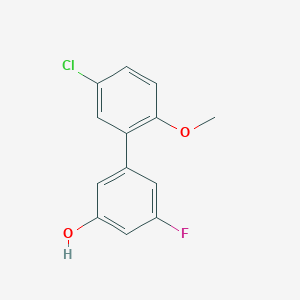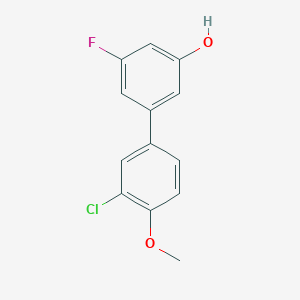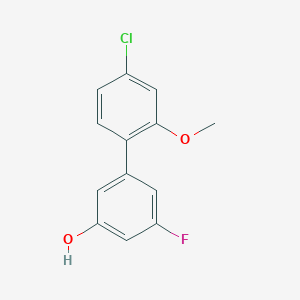
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (5-CMPFP-95) is a highly reactive chemical compound with multiple applications in scientific research. It is a white, crystalline solid with a melting point of about 83-85°C and a boiling point of about 185-187°C. 5-CMPFP-95 is a highly soluble compound, with a solubility of about 6 g/L in water and a solubility of about 4 g/L in ethanol.
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as benzodiazepines, anticonvulsants, and antipsychotics. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of a variety of polymers, such as polycarbonates and polystyrenes.
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the reactions in which it is used, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is believed to have minimal biochemical and physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is its high reactivity and solubility, which make it an ideal compound for use in a variety of scientific experiments. It is also relatively inexpensive and easy to obtain, making it a popular choice for laboratory experiments. However, there are some limitations to the use of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. It is a highly reactive compound, which can lead to the formation of unwanted byproducts in some experiments. Additionally, it is not very stable, and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%. These include further research into the mechanism of action of the compound, as well as research into its potential applications in the synthesis of a wider range of compounds and polymers. Additionally, research into the stability and long-term effects of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new uses for the compound. Finally, research into the potential toxicity of 5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to new safety protocols for its use in scientific experiments.
Synthesemethoden
5-(5-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is typically synthesized through a reaction of 5-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out at room temperature and can be completed in a few hours. The reaction produces a white, crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-9(14)6-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRSQDMQOLDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684423 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-87-3 |
Source


|
| Record name | 5'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)



![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)








